2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the class of pinacol boronate esters, characterized by a 1,3,2-dioxaborolane core with 4,4,5,5-tetramethyl substituents. The aryl group at the 2-position features a 3-fluoro and 4-cyclopropylmethoxy substitution pattern. The cyclopropylmethoxy group introduces both steric bulk and moderate electron-donating effects via the ether oxygen, while the fluorine atom at the 3-position provides electron-withdrawing character. Such structural features are designed to balance reactivity and stability, making the compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical intermediates .
Properties
IUPAC Name |
2-[4-(cyclopropylmethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BFO3/c1-15(2)16(3,4)21-17(20-15)12-7-8-14(13(18)9-12)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLJNIWRMCSUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Starting material : 1-Bromo-3-fluoro-4-(cyclopropylmethoxy)benzene.
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Catalyst : Dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) (Pd(dppf)Cl).
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Base : Potassium acetate (KOAc).
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Solvent : Dimethyl sulfoxide (DMSO).
Mechanistic Insights :
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Oxidative addition of Pd(0) to the aryl bromide.
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Transmetallation with BPin to form an arylpalladium boronate intermediate.
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Reductive elimination to yield the boronic ester.
Optimization Strategies
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Catalyst loading : Increasing Pd(dppf)Cl from 1 mol% to 5 mol% improves conversion but risks side reactions.
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Solvent effects : DMSO enhances solubility of polar intermediates, while dioxane or THF may reduce side-product formation.
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Temperature : Elevated temperatures (>100°C) accelerate transmetallation but may degrade sensitive functional groups.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
While typically used for forming C–C bonds, Suzuki coupling can generate boronic esters if a boronate-containing partner is employed. For example:
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Reaction of 3-fluoro-4-(cyclopropylmethoxy)phenylboronic acid with pinacol in acidic conditions.
Limitations : Low yields due to steric hindrance from the cyclopropylmethoxy group.
Direct Electrophilic Borylation
Electrophilic borylation agents (e.g., BCl) can arylboronate esters via Friedel-Crafts-like mechanisms. However, this method is less selective for polysubstituted arenes.
Analytical Characterization
Critical data for verifying the target compound:
Challenges and Troubleshooting
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Low yields : Attributed to steric bulk of the cyclopropylmethoxy group, which hinders transmetallation. Remedies include using bulkier ligands (e.g., SPhos) or microwave-assisted heating.
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Byproducts : Protodeboronation or homo-coupling products. Additives like 1,1′-bis(diphenylphosphino)ferrocene (dppf) suppress side reactions.
Industrial-Scale Considerations
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Cost drivers : Pd catalysts and pinacol reagents dominate expenses. Recycling Pd via supported catalysts reduces costs.
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Safety : DMSO poses toxicity risks; alternative solvents (e.g., toluene) are preferred for large-scale reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where the boronic ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include boronic acids, reduced derivatives, and substituted compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential role in drug development. Boron-containing compounds are known to exhibit various biological activities, including anti-cancer and anti-inflammatory properties. The specific structural features of this compound may enhance its interaction with biological targets.
Organic Synthesis
Due to its boron functionality, this compound can serve as a reagent in organic synthesis. Boron compounds are often utilized in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which are essential for constructing complex organic molecules. The presence of the cyclopropylmethoxy and fluorophenyl groups may provide unique reactivity patterns.
Material Science
Research has indicated that boron compounds can be used to modify the properties of polymers and other materials. This compound's ability to form stable complexes with various substrates makes it a candidate for developing advanced materials with tailored properties.
Case Study 1: Drug Development
In a study exploring novel anti-cancer agents, researchers synthesized derivatives of boron-containing compounds similar to 2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The results showed promising cytotoxicity against several cancer cell lines, indicating potential therapeutic applications in oncology.
Case Study 2: Organic Synthesis
A research team utilized this compound in a series of Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures. The study highlighted the efficiency of the compound as a boron source and its compatibility with various coupling partners, yielding high-purity products.
Mechanism of Action
The mechanism of action of 2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The compound can also participate in cross-coupling reactions, where it acts as a key intermediate in the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Substituent Electronic Effects
The electronic nature of aryl substituents significantly influences the reactivity of boronate esters.
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 214360-58-4):
The 4-fluoro substituent enhances the electrophilicity of the boron atom, accelerating transmetalation in cross-coupling reactions. However, the lack of an electron-donating group reduces stability under basic conditions compared to the target compound .- 2-(3-Fluoro-4-(methylsulfonyl)phenyl)-... This contrasts with the cyclopropylmethoxy group in the target compound, which offers moderate electron donation .
Steric and Solubility Considerations
- 2-(3,5-Bis(cyclopropylmethoxy)phenyl)-...: The bis-cyclopropylmethoxy substitution () creates significant steric hindrance, slowing reaction rates in cross-couplings but improving stability against hydrolysis. The mono-substituted target compound strikes a balance between reactivity and stability .
2-(4-Ethynylphenyl)-... ():
The ethynyl group enables click chemistry applications but introduces linear geometry, reducing steric protection of the boron center. The cyclopropylmethoxy group in the target compound provides better steric shielding .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Stability : The cyclopropylmethoxy group in the target compound enhances hydrolytic stability compared to simpler methoxy derivatives (e.g., ’s 2-(4-methoxyphenyl)-...), which are more prone to hydrolysis under acidic conditions .
- Reactivity : The fluorine atom directs electrophilic substitution reactions, while the cyclopropylmethoxy group moderates boron’s electrophilicity, making the compound less reactive than sulfonyl- or chloro-substituted analogs but more versatile in multi-step syntheses .
- Synthetic Utility : The compound’s structure is optimized for Suzuki-Miyaura couplings, where steric bulk prevents unintended side reactions, and electronic effects facilitate transmetalation .
Biological Activity
2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry. Its unique structure may confer specific biological activities that merit detailed investigation. This article aims to summarize the biological activity of this compound based on available research findings.
- CAS Number : 1204580-88-0
- Molecular Formula : C16H22BFO3
- Molecular Weight : 292.15 g/mol
- Boiling Point : 383.6 ± 32.0 °C
Biological Activity Overview
The biological activity of 2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has not been extensively documented in the literature. However, its structural analogs and related compounds suggest potential pharmacological properties.
- Inhibition of Enzymatic Activity : Boron compounds are known to interact with biological molecules and may inhibit specific enzymes involved in metabolic pathways.
- Antitumor Activity : Some dioxaborolanes have shown promise in cancer research due to their ability to target tumor cells selectively.
- Antimicrobial Properties : Certain boron-containing compounds exhibit antimicrobial effects, which could be relevant for this compound.
Table 1: Summary of Related Research Findings
Discussion
The limited direct research on 2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane necessitates further investigation to elucidate its biological properties fully. The promising activities observed in structurally similar compounds warrant systematic studies focusing on:
- In vitro and in vivo assays to assess cytotoxicity and selectivity against various cancer cell lines.
- Mechanistic studies to understand the interaction of the compound with target proteins or enzymes.
- Pharmacokinetic evaluations to determine absorption, distribution, metabolism, and excretion profiles.
Q & A
Q. What are the optimized synthetic routes for preparing 2-(4-(cyclopropylmethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound can be synthesized via palladium- or nickel-catalyzed cross-coupling reactions. For example, analogous dioxaborolanes are synthesized using Earth-abundant metal catalysts (e.g., UiO-Co) with B₂pin₂ under mild conditions, yielding ~83% in a scalable process . Key steps include:
- Substrate activation : Cyclopropylmethoxy-fluorobenzene derivatives are coupled with B₂pin₂.
- Catalytic conditions : Use 0.2 mol% Co-based catalysts in toluene at 80–100°C for 12–24 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity .
| Parameter | Value |
|---|---|
| Catalyst | UiO-Co (0.2 mol%) |
| Solvent | Toluene |
| Reaction Time | 12–24 hours |
| Yield | 83% (analogous compounds) |
Q. How is structural characterization of this compound performed?
1H/13C NMR and X-ray crystallography are critical. For example:
- 1H NMR (500 MHz, CDCl₃): Peaks at δ 7.4–6.8 ppm confirm aromatic protons, while δ 3.8–4.2 ppm (cyclopropylmethoxy group) and δ 1.3 ppm (tetramethyl dioxaborolane) validate substitution patterns .
- X-ray crystallography (single-crystal analysis): Bond lengths (B–O: ~1.36–1.38 Å) and angles confirm the dioxaborolane ring geometry .
Advanced Research Questions
Q. What mechanistic insights exist for C–H borylation involving this compound?
The compound’s boronate ester group enables direct C–H borylation via transition metal catalysis. Studies show:
- Thermodynamic favorability : Borylation of primary C–H bonds (e.g., methane) has ΔG ≈ –5 kcal/mol due to strong B–C bond formation .
- Kinetic barriers : Nickel catalysts lower activation energy (ΔG‡ ~20 kcal/mol) for aryl C–H activation .
- Regioselectivity : Electron-deficient aryl rings (e.g., fluorophenyl groups) direct borylation to para positions .
| Catalyst | Substrate | Selectivity |
|---|---|---|
| Ni(cod)₂ | Fluorophenyl derivatives | Para > meta > ortho |
| Ir(ppy)₃ | Methoxy-substituted arenes | Ortho/para mix |
Q. How do steric and electronic effects of the cyclopropylmethoxy group influence reactivity?
The cyclopropylmethoxy group introduces steric hindrance and electron-withdrawing effects:
- Steric effects : The cyclopropyl group restricts rotation, favoring planar transition states in Suzuki-Miyaura couplings .
- Electronic effects : Fluorine at the 3-position deactivates the ring, reducing undesired side reactions (e.g., protodeboronation) . Comparative studies with methoxy or trifluoromethyl analogs show ~20% higher yields in cross-couplings due to reduced steric bulk .
Q. What challenges arise in analyzing contradictory catalytic data for this compound?
Discrepancies in catalytic efficiency (e.g., Ni vs. Pd systems) require multivariate analysis :
- Variable control : Catalyst loading (0.1–1 mol%), solvent polarity, and temperature (60–100°C) significantly impact yields .
- Contradictory case : Pd(OAc)₂ gives 45% yield in THF vs. 72% in toluene due to solvent-coordination effects .
- Resolution : Design of Experiments (DoE) models optimize parameters while isolating confounding variables .
Q. How is this compound used in enantioselective transformations?
The dioxaborolane scaffold enables asymmetric catalysis when paired with chiral ligands. For example:
- Chiral phosphine ligands (e.g., BINAP) induce enantioselectivity (up to 90% ee) in α-boryl carbene insertions .
- Mechanism : Boron’s empty p-orbital stabilizes transition states, while the cyclopropylmethoxy group directs face-selective binding .
Methodological Considerations
Q. What analytical techniques validate purity and stability?
- HPLC-MS : Quantifies residual catalysts or byproducts (e.g., pinacol).
- Stability tests : Storage under argon at –20°C prevents hydrolysis (t½ >6 months) .
- TGA/DSC : Decomposition onset at 180°C confirms thermal stability .
Q. How does this compound compare to analogous dioxaborolanes in cross-coupling reactions?
| Compound | Reactivity (Suzuki yield) | Stability |
|---|---|---|
| 2-(3-Fluoro-4-CF₃-benzyl) | 65% | Moderate (prone to hydrolysis) |
| 2-(4-Cyclopropylmethoxy) | 78% | High (stable in air) |
| 2-(2-Methylbenzothiophene) | 55% | Low (light-sensitive) |
The cyclopropylmethoxy derivative outperforms others due to balanced steric/electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
